5-(2-Methoxypyridin-4-yl)-2-morpholin-4-ylpyridin-4-amine
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Overview
Description
5-(2-Methoxypyridin-4-yl)-2-morpholin-4-ylpyridin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methoxy group and a morpholine ring, which contribute to its distinctive chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxypyridin-4-yl)-2-morpholin-4-ylpyridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with the methoxy group. This can be achieved through a nucleophilic substitution reaction where 2-methoxypyridine is reacted with an appropriate halogenated pyridine derivative under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction. The intermediate compound from the first step is reacted with morpholine in the presence of a suitable catalyst, such as palladium, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxypyridin-4-yl)-2-morpholin-4-ylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the morpholine ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine and morpholine derivatives.
Scientific Research Applications
5-(2-Methoxypyridin-4-yl)-2-morpholin-4-ylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its cytotoxic properties against various cancer cell lines and its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methoxypyridin-4-yl)-2-morpholin-4-ylpyridin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-4-boronic acid: Shares the methoxy-pyridine structure but differs in the presence of a boronic acid group.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a similar pyridine ring but with different substituents.
Uniqueness
5-(2-Methoxypyridin-4-yl)-2-morpholin-4-ylpyridin-4-amine is unique due to its combination of a methoxy-pyridine ring and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H18N4O2 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
5-(2-methoxypyridin-4-yl)-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C15H18N4O2/c1-20-15-8-11(2-3-17-15)12-10-18-14(9-13(12)16)19-4-6-21-7-5-19/h2-3,8-10H,4-7H2,1H3,(H2,16,18) |
InChI Key |
DOGSQRQUPGILEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CN=C(C=C2N)N3CCOCC3 |
Origin of Product |
United States |
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